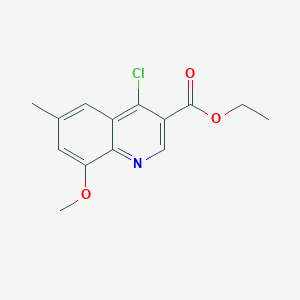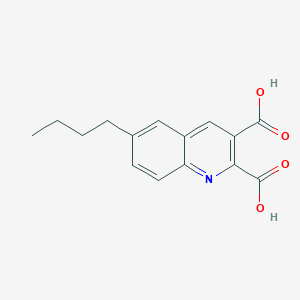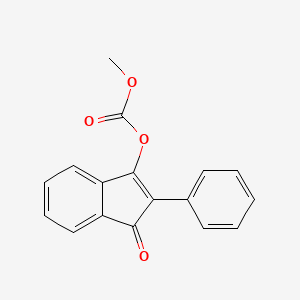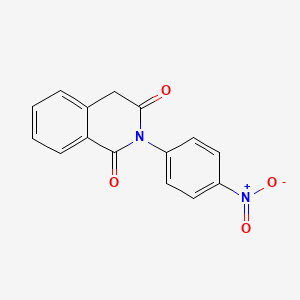![molecular formula C16H21FN2O B11846478 2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N-methylacetamide](/img/structure/B11846478.png)
2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)-N-methylacetamide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a fluorine atom, a spiro[indene-piperidine] core, and an N-methylacetamide group. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)-N-methylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spiro[indene-1,4’-piperidine] core is synthesized through a cyclization reaction involving an indene derivative and a piperidine derivative under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
N-Methylation: The N-methylacetamide group is introduced through a nucleophilic substitution reaction using methyl iodide and acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(6-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to reduce any double bonds or carbonyl groups present.
Substitution: The fluorine atom can be substituted with other halogens or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI), Potassium fluoride (KF)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alkanes or alcohols.
科学的研究の応用
2-(6-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-(6-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The fluorine atom and N-methylacetamide group also contribute to the compound’s overall pharmacological profile by influencing its lipophilicity and metabolic stability.
類似化合物との比較
Similar Compounds
- 2,3-Dihydrospiro[indene-1,4’-piperidine]
- 6-Fluoro-2,3-dihydrospiro[1H-indene-1,4’-piperidine]
- tert-Butyl 6-fluoro-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate
Uniqueness
2-(6-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)-N-methylacetamide is unique due to the presence of the N-methylacetamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs.
特性
分子式 |
C16H21FN2O |
|---|---|
分子量 |
276.35 g/mol |
IUPAC名 |
2-(5-fluorospiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C16H21FN2O/c1-18-15(20)8-11-10-16(4-6-19-7-5-16)14-9-12(17)2-3-13(11)14/h2-3,9,11,19H,4-8,10H2,1H3,(H,18,20) |
InChIキー |
VGGQDDIHNLZUCN-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)CC1CC2(CCNCC2)C3=C1C=CC(=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B11846433.png)


![4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11846448.png)






